cis-Syn-cis-dicyclohexano-18-crown-6
Description
Overview of Crown Ethers in Host-Guest Chemistry
Crown ethers are macrocyclic polyethers that are renowned for their ability to selectively bind cations within their central cavity. wikipedia.orglibretexts.org This binding occurs through ion-dipole interactions between the cation and the oxygen atoms lining the interior of the crown ether ring. The size of the cavity and the arrangement of the oxygen atoms determine the selectivity of the crown ether for specific cations. wikipedia.org This principle of molecular recognition, where a host molecule selectively binds to a specific guest, is fundamental to host-guest chemistry. vt.edu Beyond cations, crown ethers can also form complexes with neutral molecules and can be threaded onto linear molecules to form structures known as rotaxanes. wikipedia.org The formation of these host-guest complexes is often a dynamic equilibrium between the bound and unbound states. wikipedia.org
The interaction between the host and guest is driven by various non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The study of these interactions is crucial for designing synthetic receptors with high selectivity and for understanding biological processes, where host-guest interactions are ubiquitous. wikipedia.org
Significance of Dicyclohexano-18-Crown-6 (B99776) Diastereoisomers in Chemical Research
Dicyclohexano-18-crown-6 (DCH18C6) is a notable crown ether that exists as five common diastereoisomers: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans. nih.gov These isomers arise from the different spatial orientations of the two cyclohexane (B81311) rings relative to the polyether ring. The stereochemistry of these isomers significantly influences their complexing abilities and, consequently, their applications in chemical research. researchgate.net
The cis-syn-cis and cis-anti-cis isomers are the most extensively studied. nih.gov Research has shown that the different isomers exhibit varying stabilities and selectivities when forming complexes with metal cations. researchgate.netresearchgate.net For instance, in methanolic solutions, the cis isomers generally form stronger complexes with sodium, potassium, and caesium chlorides compared to the trans isomers. researchgate.net Within the cis isomers, the syn conformation tends to form more stable complexes than the anti conformation. researchgate.net This difference in binding affinity is critical for applications such as the separation of metal ions. nih.govresearchgate.net
The selective complexation properties of DCH18C6 isomers have made them promising candidates for various separation processes, including the separation of lanthanides and actinides, which is crucial in nuclear fuel reprocessing. nih.govresearchgate.netresearchgate.net The ability to fine-tune the separation process by selecting a specific diastereoisomer highlights the importance of understanding the structure-property relationships of these molecules.
Research Landscape and Key Academic Challenges for cis-Syn-cis-Dicyclohexano-18-Crown-6
The research landscape for this compound is diverse, with a significant focus on its application as a selective extractant. Studies have demonstrated its efficiency in separating Plutonium(IV) from Uranium(VI) without the need for valence exchange, a key step in nuclear fuel reprocessing. researchgate.net Its interaction with various metal ions, including lanthanides and actinides, has been investigated through molecular dynamics simulations to understand the binding energies and coordination. nih.gov Furthermore, the radiation stability of the cis-syn-cis isomer has been a critical area of research, particularly in the context of its use in radioactive environments. researchgate.net
A primary academic challenge is the separation of the different diastereoisomers of DCH18C6. researchgate.net Commercially available DCH18C6 is often a mixture of isomers, and their separation can be complex. researchgate.netoup.com Methods for the stereoselective synthesis of specific isomers, such as the cis-syn-cis isomer, are of great interest to ensure a supply of isomerically pure material for specific applications. researchgate.net Another challenge lies in fully understanding the complex interplay between the isomer's conformation, the solvent environment, and the nature of the guest ion, which collectively determine the efficiency and selectivity of the host-guest complexation.
Detailed Research Findings
Recent research has provided valuable insights into the behavior of this compound. Molecular dynamics simulations have been employed to calculate the Gibbs binding free energies of DCH18C6 diastereoisomers with Sm²⁺ in tetrahydrofuran (B95107). These calculations revealed that the cis-syn-cis diastereoisomer has the most favorable binding free energy, followed by cis-anti-cis, and then trans-anti-trans. nih.gov This theoretical finding underscores the superior complexing ability of the cis-syn-cis isomer for certain cations.
Experimental studies on the radiation chemistry of cis-syn-cis DCH18C6 have shown that its stability is significantly influenced by the presence of uranyl nitrate (B79036). researchgate.net This is a crucial consideration for its application in nuclear fuel reprocessing, where it would be exposed to both radiation and various metal nitrates.
The table below summarizes key properties and findings related to Dicyclohexano-18-crown-6 and its isomers.
| Property | Details |
| Compound Name | Dicyclohexano-18-crown-6 (DCH18C6) |
| Common Diastereoisomers | cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, cis-trans nih.gov |
| Binding Preference | cis isomers generally show stronger complexation with Na⁺, K⁺, and Cs⁺ than trans isomers in methanol (B129727). researchgate.net |
| Binding Free Energy (with Sm²⁺ in THF) | cis-syn-cis > cis-anti-cis > trans-anti-trans (most to least favorable) nih.gov |
| Key Application Area | Separation of lanthanides and actinides in nuclear fuel reprocessing. nih.govresearchgate.net |
| Primary Research Challenge | Separation of diastereoisomers and stereoselective synthesis. researchgate.netoup.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15128-65-1 |
|---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(1R,9S,14R,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |
InChI |
InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18+,19+,20- |
InChI Key |
BBGKDYHZQOSNMU-JVSBHGNQSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)OCCOCCO[C@H]3CCCC[C@H]3OCCOCCO2 |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Isomer Separation of Dicyclohexano 18 Crown 6
Established Synthetic Routes for Dicyclohexano-18-Crown-6 (B99776) (DCH18C6) Production
The most common and established method for the synthesis of dicyclohexano-18-crown-6 is the catalytic hydrogenation of dibenzo-18-crown-6 (B77160) (DB18C6). semanticscholar.orgorgsyn.org This process involves the reduction of the two aromatic rings of the precursor molecule to saturated cyclohexane (B81311) rings. The reaction is typically carried out in a high-pressure autoclave using a metal catalyst.
The general reaction is as follows:
Dibenzo-18-crown-6 + 6H₂ --(Catalyst, Solvent, High Pressure, High Temperature)--> Dicyclohexano-18-crown-6
This hydrogenation process invariably leads to a mixture of stereoisomers of DCH18C6, primarily the cis-syn-cis and cis-anti-cis isomers. google.com The ratio of these isomers in the final product is highly dependent on the reaction conditions.
A typical procedure involves charging a stainless-steel autoclave with DB18C6, a solvent such as n-butanol, and a catalyst like 5% ruthenium on alumina (B75360). orgsyn.org The mixture is then subjected to hydrogenation at elevated temperatures and pressures. For instance, hydrogenation at 100°C and a hydrogen pressure of approximately 70 atm (1000 p.s.i.) is a commonly cited condition. orgsyn.org After the theoretical amount of hydrogen has been absorbed, the reaction mixture is cooled, and the catalyst is removed by filtration to yield a mixture of DCH18C6 stereoisomers.
Strategies for Stereoisomeric Separation: Focus on cis-Syn-cis-DCH18C6 Isolation
Given that the synthesis of DCH18C6 produces a mixture of stereoisomers, effective separation techniques are essential for the isolation of the pure cis-syn-cis isomer. The primary methods employed for this purpose are crystallization-based techniques and chromatographic separation.
Crystallization methods exploit the differences in the physical properties, such as solubility and crystal lattice energy, of the different stereoisomers and their complexes.
One effective strategy involves the selective crystallization of the cis-anti-cis isomer by forming a complex with uranyl nitrate (B79036). oup.comosti.gov This method allows for the separation of the cis-anti-cis isomer as a crystalline solid, leaving the cis-syn-cis isomer enriched in the mother liquor.
Another approach is fractional recrystallization. It has been reported that a product mixture containing 89% cis-syn-cis-DCH18C6 can be further purified by recrystallization from n-heptane. google.com A single recrystallization step can increase the purity of the cis-syn-cis isomer to over 98%. google.com The crystallization is typically performed at temperatures between 25-45°C. google.com It is also noted that for the product to crystallize at room temperature, the content of the cis-syn-cis isomer (isomer A) should be significantly higher than the cis-anti-cis isomer (isomer B), with a ratio of A to B greater than 3. google.com
Column chromatography is a widely used and effective method for the separation of DCH18C6 stereoisomers. The separation is based on the differential adsorption of the isomers onto a stationary phase.
Alumina is a commonly used stationary phase for this separation. orgsyn.org The mixture of diastereoisomers can be separated by chromatography on an acid-washed alumina column (80–100 mesh, activity I–II) using n-heptane as the eluent. orgsyn.org The different isomers, designated as isomer A (cis-syn-cis) and isomer B (cis-anti-cis), can be isolated in this manner. orgsyn.org Silica gel can also be employed as the stationary phase for the chromatographic separation of DCH18C6 isomers. semanticscholar.org
Influence of Synthesis Parameters on cis-Syn-cis Isomer Yield
The yield of the desired cis-syn-cis isomer can be significantly influenced by the parameters of the hydrogenation reaction. The choice of catalyst and the reaction conditions, such as temperature and pressure, play a crucial role in determining the stereoselectivity of the reduction.
The table below summarizes the effect of different catalysts and conditions on the synthesis of DCH18C6.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Isomer Ratio (cis-syn-cis : cis-anti-cis) | Overall Yield (%) |
| 5% Ruthenium on Alumina | n-Butanol | 100 | ~70 | Mixture of isomers | 58-69 |
| Acidic Pichler-Ruthenium | n-Butanol | 130-140 | 30-100 | Enriched in cis isomers | ~90 |
Note: The exact isomer ratios are often proprietary or not explicitly stated in all literature.
Purity Assessment and Isomeric Content Determination
Accurate determination of the purity and the isomeric content of DCH18C6 samples is crucial for quality control and for understanding its performance in specific applications. Gas chromatography (GC) is a primary analytical technique used for this purpose.
Gas chromatographic analysis can effectively separate the different stereoisomers of DCH18C6, allowing for their quantification. For instance, a crystalline sample of DCH18C6 was analyzed by GC and found to be a mixture of cis-syn-cis (isomer A) and cis-anti-cis (isomer B) with a content of 89% for isomer A and 11% for isomer B. google.com
In addition to GC, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of DCH18C6 isomers. chemicalbook.com ¹H and ¹³C NMR spectra provide distinct signals for the different stereoisomers, which can be used for their identification and quantification.
Structural Elucidation and Conformational Analysis of Cis Syn Cis Dicyclohexano 18 Crown 6
X-ray Crystallography of Uncomplexed cis-Syn-cis-DCH18C6
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction study detailing the precise solid-state structure of uncomplexed cis-syn-cis-dicyclohexano-18-crown-6 has not been reported. The stereochemistry of this isomer, often referred to as isomer A, was initially confirmed through the crystallographic analysis of its complex with barium thiocyanate (B1210189). orgsyn.org The absence of a crystal structure for the free ligand precludes a direct comparison of the conformational changes that occur upon complexation. Such a study would be invaluable for quantifying the energetic penalties and structural reorganizations inherent in the binding process.
Conformational Dynamics in Solution: NMR Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic conformational equilibria of flexible molecules like crown ethers in solution. Low-temperature ¹³C NMR studies on complexes of cis-syn-cis-DCH18C6, such as the hydroxonium perchlorate (B79767) complex, have provided insights into its solution-state behavior. researchgate.net These investigations suggest that the macrocycle undergoes a single degenerate ring inversion process. researchgate.net
At ambient temperatures, the rate of this inversion is typically fast on the NMR timescale, resulting in a time-averaged spectrum with fewer signals than would be expected for a static conformation. As the temperature is lowered, the rate of this conformational interchange slows, allowing for the resolution of signals corresponding to distinct carbon environments in the "frozen" conformation. A detailed analysis of coalescence temperatures and line-shape changes can provide quantitative information about the energy barriers associated with the ring inversion process. However, comprehensive solution-state NMR data, including specific chemical shifts and coupling constants over a range of temperatures for the uncomplexed crown ether, are not extensively available in the public domain, limiting a more thorough quantitative analysis of its conformational preferences and dynamics in various solvents.
Solid-State Conformational Analysis via NMR Spectroscopy
Solid-state ¹³C NMR spectroscopy, particularly using the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, offers a direct means to study the conformation of cis-syn-cis-DCH18C6 in its crystalline form. Unlike in solution, where rapid conformational averaging occurs, the solid-state NMR spectrum reflects the static conformation(s) present in the crystal lattice.
A high-resolution 45.3-MHz ¹³C CPMAS NMR spectrum of solid cis-syn-cis-DCH18C6 is consistent with a conformationally locked structure at 298 K. cdnsciencepub.com The spectrum displays a distinct number of resonances for the non-oxygenated and oxygenated carbons of the cyclohexyl and macrocyclic rings, which provides information about the symmetry of the molecule in the solid state. The observed chemical shifts are sensitive to the local geometric environment of each carbon atom, including bond angles and torsional arrangements. cdnsciencepub.com
Table 1: Solid-State ¹³C NMR Chemical Shifts for this compound cdnsciencepub.com
| Carbon Type | Chemical Shift (ppm) | Assignment |
| Non-oxygenated | 19.5 | Cyclohexyl C-3, C-5 |
| 26.6 | Cyclohexyl C-4 | |
| 27.2 | Cyclohexyl C-2, C-6 | |
| Oxygenated | 70.8 | Macrocycle -OCH₂CH₂O- |
| 75.0 | Cyclohexyl C-1, C-2 (axial O) | |
| 81.1 | Cyclohexyl C-1, C-2 (equatorial O) |
Note: Assignments are based on established trends in cyclohexyl systems and may be subject to revision upon further studies.
The solid-state NMR data indicate that the molecule adopts a less symmetric conformation in the crystal than what might be observed in the solution's time-averaged spectrum. cdnsciencepub.com The chemical shifts in the solid state are reported to be within 1-2 ppm of those observed for the major conformation in solution at low temperatures (183 K), where the ring inversion is slow on the NMR timescale. cdnsciencepub.com This suggests that the preferred conformation in the solid state is closely related to the dominant conformer in solution.
Influence of Host-Guest Complexation on Macrocyclic Conformation
The primary function of a crown ether is its ability to selectively bind guest species, a process that is invariably accompanied by a change in the macrocycle's conformation. X-ray crystallography of various host-guest complexes of cis-syn-cis-DCH18C6 has provided a wealth of information on these conformational adaptations.
Upon complexation, the flexible crown ether ligand reorganizes itself to optimize the coordination of its oxygen atoms with the guest cation. This "induced-fit" mechanism involves changes in the torsion angles of the C-C and C-O bonds of the polyether ring, leading to a more rigid and ordered structure.
For instance, in the 1:2 molecular complex of cis-syn-cis-DCH18C6 with 4-aminobenzoic acid, the crown ether molecule adopts a specific conformation to facilitate hydrogen bonding with the amino groups of the guest molecules. researchgate.net The crystal structure of this complex reveals the precise geometry of the macrocyclic ring and the nature of the host-guest interactions. researchgate.net
Table 2: Crystallographic Data for the this compound : 4-Aminobenzoic Acid (1:2) Complex researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 17.923(2) |
| b (Å) | 20.228(8) |
| c (Å) | 9.455(8) |
| Z | 4 |
Complexation Chemistry and Host Guest Interactions of Cis Syn Cis Dicyclohexano 18 Crown 6
Thermodynamics of Metal Ion Complexation with cis-Syn-cis-DCH18C6
The thermodynamics of complexation between cis-syn-cis-DCH18C6 and metal ions provide critical insights into the stability and selectivity of these host-guest systems. The key thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—quantify the spontaneity, heat changes, and degree of disorder associated with the binding process.
The complexation of cis-syn-cis-DCH18C6 with alkali metal cations in methanol (B129727) has been a subject of detailed thermodynamic investigation. The stability of the resulting complexes is a reflection of the interplay between enthalpy and entropy changes upon binding. Generally, the formation of these complexes is an exothermic process, indicated by negative enthalpy values, suggesting the formation of strong electrostatic interactions between the cation and the ether oxygen atoms.
Molecular dynamics simulations and free energy calculations have further elucidated the binding energetics. For instance, studies on the complexation of samarium(II) with various DCH18C6 diastereoisomers in tetrahydrofuran (B95107) (THF) revealed that the cis-syn-cis isomer exhibits the most favorable Gibbs binding free energy. muk.ac.ir This underscores the stereochemical influence of the ligand on thermodynamic stability.
Below is a summary of thermodynamic data for the complexation of cis-syn-cis-DCH18C6 with selected alkali metal ions in methanol at 25°C.
| Cation | log K | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |
|---|---|---|---|---|
| Na⁺ | 4.08 | -5.57 | -7.66 | -2.09 |
| K⁺ | 5.38 | -7.34 | -10.10 | -2.76 |
| Cs⁺ | 3.68 | -5.02 | -7.80 | -2.78 |
Data sourced from calorimetric titrations in methanol at 25°C.
The binding affinity of cis-syn-cis-DCH18C6 is profoundly influenced by the ionic radius and charge density of the guest cation. The "size-fit" concept is a fundamental principle in crown ether chemistry, where the most stable complex is formed when the cation's diameter closely matches the size of the crown ether's cavity. The cavity of 18-crown-6 (B118740) derivatives is estimated to be between 2.6 and 3.2 Å, which is particularly suitable for the potassium ion (ionic diameter ~2.66 Å).
This principle is evident in the thermodynamic data, where K⁺ forms the most stable complex with cis-syn-cis-DCH18C6, as indicated by the most negative Gibbs free energy. researchgate.net Sodium (Na⁺), being smaller, and cesium (Cs⁺), being larger, form less stable complexes. For smaller cations, the cavity may be too large to allow for optimal coordination with all oxygen atoms, leading to a weaker interaction. Conversely, larger cations may not fit comfortably within the cavity, causing steric strain and reducing complex stability.
In the case of divalent lanthanide and actinide ions, fluctuations in coordination numbers for cations with smaller ionic radii, such as Dy²⁺ and Yb²⁺, suggest that the crown ether ring may not be an ideal fit, even though the cations remain within the polyether ring. muk.ac.ir The conformation of the complex is also influenced by the electrostatic interactions and charge density of the encapsulated cation. muk.ac.ir
The solvent plays a crucial role in the thermodynamics of complexation by competing with the crown ether for coordination to the metal ion. The stability of the complex is the result of a delicate balance between the solvation energies of the free cation, the free ligand, and the resulting complex. researchgate.net
In solvents with high solvating power, the metal ions are strongly solvated, which can disfavor complexation with the crown ether. Conversely, in less polar or weakly solvating solvents, the crown ether can more effectively compete for the cation, leading to higher complex stability. For example, studies in methanol-water binary mixtures have shown that the stability of DCH18C6 complexes with alkaline earth metals is significantly affected by the solvent composition. mdpi.com Generally, complex stability increases with a higher proportion of the organic solvent, as water is a stronger solvating agent for the cations.
The thermodynamic parameters are also solvent-dependent. For instance, the complexation of DCH18C6 with alkali metals in acetonitrile-water mixtures has been studied, revealing that the thermodynamics are influenced by the changing properties of the solvent mixture. researchgate.net In many cases, the complexation is enthalpy-driven, but the entropy term can become more or less favorable depending on the specific solvent system and the associated changes in the organization of solvent molecules. mdpi.comresearchgate.net
Kinetics of Metal Ion Complexation with cis-Syn-cis-DCH18C6
While specific kinetic data, such as rate constants for complexation (k_f_) and decomplexation (k_d_), for the cis-syn-cis isomer are not extensively reported in the literature, general principles of crown ether kinetics can be applied. The rate-determining step is often the partial desolvation of the cation, allowing it to enter the ligand's cavity. The flexibility of the crown ether also plays a role, as more rigid macrocycles may exhibit slower complexation rates.
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and ultrasonic absorption have been used to study the kinetics of similar crown ether systems. These studies indicate that the complexation reactions are generally very fast, with rate constants approaching the diffusion-controlled limit. The dissociation rates, however, are highly dependent on the stability of the complex; more stable complexes exhibit slower dissociation rates. The solvent also significantly influences the kinetics, as it affects the desolvation energy barrier of the cation.
Ion Selectivity and Recognition Mechanisms of cis-Syn-cis-DCH18C6
Ion selectivity is a hallmark of crown ethers, and cis-syn-cis-DCH18C6 demonstrates a distinct preference for certain cations, which is governed by a combination of thermodynamic and structural factors.
The cis-syn-cis isomer of DCH18C6 exhibits a pronounced selectivity for the potassium ion (K⁺) among the alkali metals. researchgate.net This selectivity is a direct consequence of the optimal match between the ionic diameter of K⁺ and the cavity size of the 18-crown-6 framework, as discussed in section 4.1.2. The thermodynamic data in methanol clearly illustrate this preference, with the K⁺ complex having the highest stability constant (log K).
The selectivity sequence for cis-syn-cis-DCH18C6 in methanol is K⁺ > Na⁺ > Cs⁺. This demonstrates that both smaller (Na⁺) and larger (Cs⁺) cations form less stable complexes compared to the ideally sized K⁺. The rigid cyclohexyl groups in the cis-syn-cis conformation pre-organize the polyether ring, which enhances its binding efficiency and selectivity compared to more flexible crown ethers. In methanolic solutions, the stability constants for complexes with sodium, potassium, and cesium chlorides are greater for the cis-syn-cis and cis-anti-cis isomers than for the di-trans isomers. researchgate.net Furthermore, within the cis isomers, the syn configuration forms stronger complexes than the anti configuration. researchgate.net
The recognition mechanism involves the replacement of the cation's solvation shell with the oxygen donor atoms of the crown ether. The rigid and pre-organized nature of the cis-syn-cis isomer minimizes the entropic penalty associated with conformational changes upon binding, thereby contributing to its high affinity and selectivity for K⁺.
| Cation | Ionic Diameter (Å) | log K |
|---|---|---|
| Na⁺ | 1.90 | 4.08 |
| K⁺ | 2.66 | 5.38 |
| Cs⁺ | 3.34 | 3.68 |
Alkaline Earth Metal Ion Selectivity (e.g., Sr²⁺, Ba²⁺)
The cis-syn-cis isomer of DCH18C6 demonstrates notable selectivity among alkaline earth metal ions, which is largely governed by the compatibility between the cation's ionic radius and the crown ether's cavity size. The cavity of 18-crown-6 derivatives is ideally suited for cations with diameters around 2.6 Å.
Research into the complexation of alkaline earth metals with DCH18C6 in methanol-water binary mixtures has established a clear selectivity order. In these systems, DCH18C6 consistently forms 1:1 complexes with Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺. The stability of these complexes, determined through conductometric methods, reveals the following selectivity sequence: Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺. This preference is attributed to the superior fit of the larger cations, Ba²⁺ (ionic radius ≈ 1.35 Å) and Sr²⁺ (ionic radius ≈ 1.18 Å), within the macrocyclic cavity compared to the smaller Ca²⁺ and Mg²⁺ ions.
The extraction of strontium-90 (B1230875) from high-level radioactive liquid waste is a significant application where DCH18C6 is employed. Studies on the solvent extraction of Sr²⁺ using DCH18C6 have been conducted in various diluents, including conventional organic solvents and ionic liquids, highlighting the ligand's effectiveness for this specific cation. The efficiency of Sr²⁺ extraction is influenced by factors such as nitric acid concentration and the nature of the organic diluent.
| Cation | Ionic Radius (Å) | Selectivity Trend |
|---|---|---|
| Ba²⁺ | 1.35 | Highest |
| Sr²⁺ | 1.18 | High |
| Ca²⁺ | 1.00 | Moderate |
| Mg²⁺ | 0.72 | Low |
Lanthanide and Actinide Ion Selectivity (e.g., Sm²⁺, Eu²⁺, Dy²⁺, Yb²⁺, Cf²⁺, Pu⁴⁺, U⁶⁺)
The cis-syn-cis isomer of DCH18C6 is of significant interest for the separation of lanthanide (Ln) and actinide (An) ions, crucial for applications in nuclear waste reprocessing and rare earth element recovery. Its efficacy stems from the strong binding it exhibits with these f-block elements.
Molecular dynamics (MD) simulations have provided detailed insights into the complexation of divalent lanthanide and actinide halide salts (Sm²⁺, Eu²⁺, Dy²⁺, Yb²⁺, and Cf²⁺) with different DCH18C6 diastereoisomers. researchgate.net These computational studies calculated the Gibbs binding free energies and found that the cis-syn-cis diastereoisomer forms the most stable complexes. researchgate.net The binding free energy for Sm²⁺ was most favorable with the cis-syn-cis isomer, followed by the cis-anti-cis and trans-anti-trans isomers. researchgate.net The simulations indicated that the cations interact almost entirely with the six oxygen atoms of the polyether ring. researchgate.net For smaller cations like Dy²⁺ and Yb²⁺, fluctuations in the coordination number suggest the cavity size may not be a perfect fit, although the ions remain within the ring. researchgate.net
Experimentally, the cis-syn-cis isomer of DCH18C6 has been demonstrated as an efficient extractant for separating Pu(IV) and U(VI) from fission products in spent nuclear fuels. researchgate.net Further studies have shown that the presence of uranyl nitrate (B79036) can enhance the radiation stability of the crown ether, which is a critical factor for its application in radioactive environments. researchgate.net
| DCH18C6 Isomer | Binding Free Energy Rank | Associated Cations Studied |
|---|---|---|
| cis-syn-cis | 1 (Most Favorable) | Sm²⁺, Eu²⁺, Dy²⁺, Yb²⁺, Cf²⁺ |
| cis-anti-cis | 2 | |
| trans-anti-trans | 3 (Least Favorable) |
Selectivity for Other Metal Ions (e.g., Pb²⁺, Hg²⁺, Zn²⁺)
Beyond alkaline earth and f-block elements, cis-syn-cis-DCH18C6 exhibits high selectivity for certain heavy metal ions, most notably lead(II). The ionic radius of Pb²⁺ (1.19 Å) is very close to that of Sr²⁺, making it an excellent fit for the DCH18C6 cavity.
Solvent extraction studies have shown that DCH18C6 can selectively and quantitatively remove Pb²⁺ from aqueous solutions that also contain other divalent cations like Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺. acs.org The extraction efficiency is significantly higher for DCH18C6 compared to its dibenzo-18-crown-6 (B77160) counterpart, an effect attributed to the electron-donating nature of the cyclohexyl groups enhancing the basicity of the ether oxygen atoms. acs.org Research comparing the different isomers has found that for 10-coordinate lead ions with bidentate counter-ions (like nitrate), the cis-syn-cis isomer is the most effective extraction reagent. tandfonline.comtandfonline.com For 8-coordinate lead with monodentate anions, little difference was observed between the cis isomers. tandfonline.comtandfonline.com In contrast, the much smaller Zn²⁺ ion (0.74 Å) is not effectively complexed or extracted. acs.org
| Cation | Ionic Radius (Å) | Extraction by DCH18C6 |
|---|---|---|
| Pb²⁺ | 1.19 | High / Selective |
| Cu²⁺ | 0.73 | Low |
| Zn²⁺ | 0.74 | Low |
| Co²⁺ | 0.745 | Low |
| Ni²⁺ | 0.69 | Low |
Complexation with Organic Cations and Neutral Molecules
The host-guest chemistry of cis-syn-cis-DCH18C6 extends to the complexation of organic species, primarily through hydrogen bonding interactions between the crown's oxygen atoms and acidic protons on the guest molecule.
Ammonium (B1175870) and Substituted Ammonium Ion Interactions
The crown ether cavity is well-suited for binding the ammonium ion (NH₄⁺) and primary alkylammonium ions (R-NH₃⁺). The interaction is primarily based on the formation of three N-H···O hydrogen bonds, where the ammonium ion sits (B43327) nestled in the cavity, anchored by the electronegative oxygen atoms. This tetrahedral coordination geometry is highly complementary to the arrangement of oxygen atoms in the 18-crown-6 ring.
Studies in chloroform (B151607) have determined the association constants (log Kₐ) for cis-dicyclohexano-18-crown-6 with various cations. The complex with the ammonium ion is very stable, with a log Kₐ value comparable to that of the potassium ion. The stability decreases with substitution on the ammonium ion, as seen with n-butylammonium, due to increased steric hindrance.
Host-Guest Assemblies with Biologically Relevant Molecules (e.g., Ferrioxamine B, Aminobenzoic Acid)
The ability of cis-syn-cis-DCH18C6 to recognize and bind ammonium groups makes it a suitable host for biologically relevant molecules containing protonated amine functionalities.
Ferrioxamine B: This siderophore features a protonated amine side chain, -(CH₂)₅NH₃⁺. Cis-syn-cis-DCH18C6 forms a second-sphere coordination complex with the ferrioxamine B cation, [Fe(HL)]⁺, by encapsulating this ammonium group. The stability of this host-guest assembly is influenced by steric factors and the nature of the counter-anion present in the system.
4-Aminobenzoic Acid: X-ray diffraction studies have revealed that cis-syn-cis-DCH18C6 forms a 1:2 molecular complex with 4-aminobenzoic acid. In this structure, two guest molecules of aminobenzoic acid are positioned on opposite sides of the crown ether. The complex is stabilized by N-H···O hydrogen bonds between the ammonium group of the zwitterionic guest and the oxygen atoms of the host macrocycle.
Interactions with Anions in Complex Formation
In the complexation of ferrioxamine B by DCH18C6, the absolute value of the association constant (Kₐ) is strongly dependent on the anion, with different values observed for nitrate and perchlorate (B79767) salts. For lead(II) extraction, the choice of anion (e.g., SCN⁻, NO₃⁻, Cl⁻) significantly affects the distribution ratio, with thiocyanate (B1210189) generally yielding the highest extraction efficiency due to the formation of a more lipophilic ion pair. acs.org In the solid state, anions like nitrate have been shown to coordinate directly to metal ions such as Sr²⁺ and Pb²⁺ that are encapsulated within the DCH18C6 cavity, completing the metal's coordination sphere. tandfonline.comtandfonline.com The nature, size, and charge density of the anion thereby directly impact the stability, structure, and extractability of the resulting supramolecular assembly.
Structural Characterization of Host-Guest Complexes via X-ray Diffraction
X-ray crystallography has been an indispensable tool for determining the three-dimensional structures of host-guest complexes involving cis-syn-cis-dicyclohexano-18-crown-6. These studies reveal precise details about bond lengths, coordination geometries, and the spatial arrangement of atoms, confirming the cis-syn-cis stereochemistry and its role in complex formation. orgsyn.org
For instance, the structure of the 1:2 molecular complex between this compound and 4-aminobenzoic acid has been defined by X-ray diffraction techniques. tandfonline.comresearchgate.net Similarly, the crystal structures of complexes with an encapsulated oxonium cation paired with hexafluorotantalate and hexafluoroniobate anions have been elucidated, showing an ionic character. researchgate.net An X-ray crystal structure determination of the complex with barium thiocyanate was instrumental in definitively identifying the crown ether isomer as having the cis-syn-cis stereochemistry, often designated as "isomer A". orgsyn.org
Below is a table summarizing crystallographic data for a representative complex:
| Complex | Crystal System | Space Group | Cell Parameters (at 203 K) |
| (this compound) · 2(4-Aminobenzoic acid) | Orthorhombic | P2₁2₁2 | a = 17.923(2) Å, b = 20.228(8) Å, c = 9.455(8) Å |
The cis-syn-cis isomer of dicyclohexano-18-crown-6 (B99776) encapsulates ions by coordinating them within its central cavity through interactions with the six ether oxygen atoms. The nature of this coordination is highly dependent on the guest ion.
In complexes with the oxonium ion (H₃O⁺), the cation is encapsulated by the crown ether. researchgate.net The oxygen atoms of the macrocycle create a hydrophilic cavity that accommodates the ion, facilitating strong electrostatic interactions. Molecular dynamics simulations have also been used to study the complexation of divalent lanthanide and actinide ions, calculating binding free energies and coordination numbers. nih.gov These studies found that the binding free energy for Sm²⁺ was most favorable with the cis-syn-cis diastereoisomer compared to other isomers. nih.gov
In the case of complexes such as [Na(cis-syn-cis-DC18C6)]₂[M(mnt)₂] (where M=Pd, Pt), the sodium cation is complexed by the crown ether, forming a [Na(DC18C6-A)]⁺ cation. researchgate.net These complex cations then interact with the counter-anions to form infinite one-dimensional chain-like structures. researchgate.net
Hydrogen bonding is a critical stabilizing force in the formation and structure of host-guest complexes with this compound, particularly with neutral or cationic guest molecules containing hydrogen-bond donors.
In the complex with 4-aminobenzoic acid, stabilization is achieved through N-H···O hydrogen bonds between the amino group of the guest and the ether oxygen atoms of the host. tandfonline.comresearchgate.net Furthermore, O-H···O hydrogen bonds form between the carboxylic acid groups of adjacent guest molecules, uniting the individual 1:2 complexes into extended ribbons. tandfonline.comresearchgate.net Similarly, complexes with 4-methylbenzenesulfamide are connected by N-H···O hydrogen bonds. researchgate.net
The stereochemistry of the dicyclohexano-18-crown-6 host molecule has a profound impact on the structure and, notably, the stoichiometry of the resulting host-guest complexes. Comparisons between the cis-syn-cis (Isomer A) and cis-anti-cis (Isomer B) diastereomers reveal significant differences in their complexation behavior with various guest molecules.
This isomer-dependent complexation is a key feature of this system. For example, with malononitrile, the cis-syn-cis isomer forms a 1:1 complex, whereas the cis-anti-cis isomer forms a 2:1 (guest:host) complex. researchgate.net This was noted as a pioneering example of such isomer-dependent stoichiometry with a neutral guest molecule. researchgate.net A similar effect is observed with 4-methylbenzenesulfamide, where the cis-syn-cis isomer yields a 1:1 complex, and the cis-anti-cis isomer produces a 1:2 complex. researchgate.net
However, this trend is not universal. With 4-aminobenzoic acid, both the cis-syn-cis and cis-anti-cis isomers form 1:2 host-guest complexes. tandfonline.comresearchgate.net Likewise, with 4-aminobenzenesulfamidine, both isomers form complexes with a 1:2 host-guest ratio, although the specific crystal packing and formulation differ between the two. researchgate.net
The complexation with metal phenoxides also highlights this diastereomeric influence. In the presence of excess phenol, the cis-syn-cis isomer forms 1:1:2 (crown:salt:phenol) complexes with sodium and potassium phenoxide. researchgate.net In contrast, the cis-anti-cis isomer forms 1:1:1 complexes under the same conditions. researchgate.net This demonstrates that the subtle change in the spatial orientation of the cyclohexane (B81311) rings can dictate the number of guest molecules incorporated into the crystal lattice.
The following table summarizes the varied stoichiometries observed for complexes of the cis-syn-cis and cis-anti-cis isomers with different guest molecules.
| Guest Molecule | cis-syn-cis Isomer (Host:Guest Ratio) | cis-anti-cis Isomer (Host:Guest Ratio) |
| Malononitrile | 1:1 | 1:2 (as 2:1 guest:host) |
| 4-Methylbenzenesulfamide | 1:1 | 1:2 |
| 4-Aminobenzoic acid | 1:2 | 1:2 |
| 4-Aminobenzenesulfamidine | 1:2 | 1:2 |
| Potassium Phenoxide (dimer) | Not specified | 1:2 |
| Sodium/Potassium Phenoxide + Phenol | 1:1:2 (crown:salt:phenol) | 1:1:1 (crown:salt:phenol) |
Computational and Theoretical Studies of Cis Syn Cis Dicyclohexano 18 Crown 6
Molecular Dynamics (MD) Simulations of Complexation
Molecular dynamics (MD) simulations have been instrumental in understanding the complexation of various cations with cis-syn-cis-DCH18C6. nih.govresearchgate.net These simulations model the atomic-level movements over time, offering a dynamic perspective on how the crown ether interacts with its environment and guest ions.
MD simulations have revealed that the conformation of cis-syn-cis-DCH18C6 and its complexes is significantly influenced by the surrounding solvent and the nature of the complexed cation. nih.govnih.gov Two primary conformations are typically observed, and the prevalence of each is linked to the electrostatic interactions and charge density of the encapsulated cation. nih.govnih.gov For instance, in tetrahydrofuran (B95107) (THF), the crown ether's oxygen atoms are the primary interaction sites for divalent lanthanide and actinide cations. nih.govacs.org In contrast, in a more competitive solvent like acetonitrile, the solvent molecules can also directly interact with the cation. nih.govnih.gov
The coordination number (CN), which represents the number of atoms directly interacting with a central cation, is a key parameter in understanding complexation. MD simulations have shown that for divalent lanthanide and actinide cations in THF, the CN with the oxygen atoms of cis-syn-cis-DCH18C6 is typically six, indicating that the cation is almost entirely encapsulated by the polyether ring. nih.govacs.org However, for smaller cations like Dy²⁺ and Yb²⁺, fluctuations in the CN between five and six have been observed. nih.govnih.gov This suggests that while these cations remain within the crown ether cavity, the ring size may not be a perfect fit, leading to a more dynamic coordination environment. nih.govnih.gov In acetonitrile, the coordination landscape is further complicated by the potential for solvent molecules to compete with the crown ether for interaction with the cation. nih.govnih.gov
Free Energy Calculations for Binding Processes
Free energy calculations, often performed in conjunction with MD simulations, provide a quantitative measure of the binding affinity between a host and a guest molecule. nih.gov For the complexation of Sm²⁺ with different diastereoisomers of DCH18C6 in THF, alchemical free energy calculations using a double-decoupling approach have been employed. nih.gov These calculations have demonstrated that the cis-syn-cis diastereoisomer exhibits the most favorable Gibbs binding free energy, followed by the cis-anti-cis and then the trans-anti-trans isomers. nih.govresearchgate.net This indicates a higher thermodynamic stability for the Sm²⁺ complex with the cis-syn-cis isomer. nih.govresearchgate.net
Table 1: Gibbs Binding Free Energies of Sm²⁺ with DCH18C6 Diastereoisomers in THF
| Diastereoisomer | Gibbs Binding Free Energy (kcal/mol) |
|---|---|
| cis-syn-cis | Most Favorable |
| cis-anti-cis | Intermediate |
| trans-anti-trans | Least Favorable |
This table is based on qualitative findings from molecular dynamics and free energy calculations. The exact numerical values can vary depending on the specific computational methodology and force field parameters used.
Density Functional Theory (DFT) Applications for Electronic Structure and Interactions
While specific DFT studies focusing solely on the electronic structure and interactions of cis-syn-cis-DCH18C6 are not extensively detailed in the provided search results, DFT is a widely used quantum mechanical method for such investigations. It is often employed to understand the geometry and electronic properties of crown ethers and their complexes. For the broader class of 18-crown-6 (B118740) ethers, DFT has been used to study their complexes with various cations, providing insights into the nature of the bonding and the electronic charge distribution upon complexation.
Force Field Parameterization and Development for cis-Syn-cis-DCH18C6 Systems
Accurate MD simulations rely on well-defined force fields, which are sets of parameters that describe the potential energy of a system. For simulations involving cis-syn-cis-DCH18C6 and particularly its complexes with less common ions like divalent lanthanides and actinides, the development of new and specific force field parameters is often necessary. nih.govresearchgate.net The polarizable AMOEBA force field, for instance, has been employed for these systems, requiring the parameterization of DCH18C6, various cations (Dy²⁺, Yb²⁺, Cf²⁺), and the THF solvent. nih.govnih.gov The accuracy of these parameters is validated by comparing computational results, such as dipole moments and structures, with quantum mechanical calculations. For DCH18C6, a molecular mechanics-calculated dipole moment of 1.865 D showed good agreement with the quantum mechanically computed value of 1.828 D, with a relative error of only 2.0%. nih.gov
Molecular Mechanics (MM) Calculations for Structural Prediction and Binding Enthalpies
Molecular mechanics (MM) calculations offer a computationally less expensive alternative to quantum mechanical methods for predicting molecular structures and estimating binding enthalpies. These calculations have been used to correlate the strain energies of different DCH18C6 stereoisomers with their extraction and synergistic adduct formation constants. The findings suggest that stereoisomers with higher calculated strain energies tend to exhibit lower extraction and adduct formation constants. This correlation provides a valuable tool for predicting the relative efficiencies of different isomers in separation processes.
Applications of Cis Syn Cis Dicyclohexano 18 Crown 6 in Separation Science
Nuclear Fuel Reprocessing and Radioactive Waste Treatment
The management of radioactive materials from nuclear fuel cycles is a critical challenge that demands highly selective separation techniques. Cis-syn-cis-dicyclohexano-18-crown-6 has emerged as a key reagent in this field, offering superior performance in the selective extraction of specific radionuclides.
Separation of Plutonium (Pu(IV)) from Uranium (U(VI))
In the reprocessing of spent nuclear fuel, the separation of plutonium from uranium is a fundamental step. Isomers of dicyclohexano-18-crown-6 (B99776) (DCH18C6) have been identified as highly effective extractants for plutonium from high and medium activity waste solutions. rsc.orgnih.gov These crown ethers show greater stability and selectivity for plutonium separation compared to tributyl phosphate (B84403) (TBP), the extractant used in the conventional PUREX (Plutonium Uranium Reduction Extraction) process. rsc.org
Research has shown that the stereochemistry of the DCH18C6 isomer plays a crucial role in its extraction efficiency. rsc.org The cis-syn-cis isomer, in particular, demonstrates a significantly higher selectivity for Pu(IV) over U(VI). rsc.org This allows for the separation of these two elements without the need for the valence exchange step required in the PUREX process. rsc.org The higher efficiency of the cis-syn-cis isomer is attributed to its specific spatial arrangement, which facilitates the formation of a stable 2:1 complex with the Pu⁴⁺ cation. rsc.org
Table 1: Comparison of Extraction Constants for DCH18C6 Isomers with Pu(IV)
| Isomer | Extraction Constant (mol⁻³ l³) |
| cis-Syn-cis | 480 |
| cis-Anti-cis | 140 |
Data sourced from J. CHEM. SOC., CHEM. COMMUN., 1991. rsc.org
This enhanced selectivity makes cis-syn-cis-DCH18C6 a promising candidate for developing more efficient and streamlined nuclear fuel reprocessing cycles. rsc.org
Extraction of Strontium (Sr-90) from Radioactive Waste
Strontium-90 (B1230875) is a high-yield fission product with a long half-life, making it a nuclide of significant concern in radioactive waste management. sigmaaldrich.com DCH18C6 has been extensively studied and is recognized as an efficient extractant for removing Sr-90 from acidic liquid radioactive waste. nih.govuobaghdad.edu.iq The effectiveness of the extraction process is influenced by several factors, including the concentration of nitric acid and the choice of organic diluent. sigmaaldrich.comuobaghdad.edu.iq
Studies show that Sr²⁺ can be effectively extracted by DCH18C6 dissolved in solvents like 1,1,2,2-tetrachloroethane (B165197) from a nitric acid solution. uobaghdad.edu.iq For example, using a 0.1 mol/L solution of DCH18C6, an extraction percentage for Sr²⁺ higher than 92% can be achieved. uobaghdad.edu.iq A key advantage of this system is the ease of recovery; the extracted strontium can be readily stripped from the organic phase using deionized water, allowing for the regeneration and reuse of the extractant. uobaghdad.edu.iq
The stoichiometry of the complex formed between strontium and DCH18C6 depends on the concentration of the crown ether. At lower concentrations, a 2:1 (Sr²⁺ to DCH18C6) complex may be formed, transitioning to a 1:1 complex at higher crown ether concentrations. uobaghdad.edu.iq
Separation of Divalent Lanthanides and Actinides (Ln²⁺, An²⁺)
The separation of lanthanides and actinides is crucial for both nuclear waste management and the recovery of valuable rare earth elements. DCH18C6 is considered a promising candidate for these separations due to its strong binding interactions with these metal ions. researchgate.net Molecular dynamics simulations have been employed to understand the complexation between DCH18C6 diastereoisomers and various divalent lanthanides (Sm²⁺, Eu²⁺, Dy²⁺, Yb²⁺) and the actinide Californium (Cf²⁺). researchgate.net
These computational studies revealed that the binding affinity is highly dependent on the isomer's structure. The Gibbs binding free energy for the complexation of Sm²⁺ was found to be most favorable for the cis-syn-cis diastereoisomer. researchgate.net This indicates a higher thermodynamic stability for the cis-syn-cis complex, making it the most effective isomer for extracting these divalent ions. researchgate.net
Table 2: Order of Binding Favorability for DCH18C6 Diastereoisomers with Sm²⁺
| Rank | Diastereoisomer |
| 1 (Most Favorable) | cis-Syn-cis |
| 2 | cis-Anti-cis |
| 3 (Least Favorable) | trans-Anti-trans |
Data based on Gibbs binding free energy calculations. researchgate.net
Metal Ion Extraction in Hydrometallurgy and Environmental Remediation
Beyond the nuclear industry, this compound has applications in the extraction of toxic heavy metals, contributing to both hydrometallurgical processes and environmental cleanup efforts.
Extraction of Lead (Pb(II)) and Mercury (Hg(II))
The ability of crown ethers to form stable complexes with lead ions is well-established. Solvent extraction studies using DCH18C6 isomers have shown that the stereochemistry of the ligand can be critical. For 10-coordinate lead ions, which form complexes with bidentate counter-ions, the cis-syn-cis isomer of DCH18C6 has been identified as the most effective extraction reagent. In contrast, for 8-coordinate lead ions with monodentate anions, little difference in extraction efficiency was observed between the isomers.
While DCH18C6 has been investigated as a potential extractant for mercury(II), research has often focused on mixtures of isomers or on the related compound, dibenzo-18-crown-6 (B77160). Specific data highlighting the superior efficacy of the pure cis-syn-cis isomer for mercury extraction is not as extensively documented as it is for other metal ions. One study investigated several crown ethers and noted the extraction of mercury(II) as an ion pair, [Hg(SCN)₄]²⁻, complexed with two protonated crown ether molecules, [K+CE]₂, but did not provide a comparative analysis of the DCH18C6 isomers.
Isotope Separation
A particularly sophisticated application of this compound is in the field of isotope separation. Chemical isotope separation relies on subtle differences in the properties of isotopes, which can be exploited through complexation with selective ligands.
Zinc isotope fractionation has been successfully demonstrated using the pure stereoisomers of DCH18C6. This research clearly showed that the cis-syn-cis macrocycle is the most efficient ligand for enriching zinc isotopes. The separation factor is influenced by a phenomenon known as the nuclear field shift effect. Similarly, mass-independent isotope fractionation of Tellurium has been reported in a liquid-liquid extraction system using DCH18C6, with the results fitting the nuclear field shift theory.
Table 3: Isotopic Enrichment Factors (ε) for Zinc with DCH18C6 Isomers
| Isomer | ε⁶⁷,⁶⁶ | ε⁶⁸,⁶⁶ |
| cis-Syn-cis | 0.00116 | 0.00085 |
| cis-Anti-cis | 0.00001 | 0.00064 |
| Mixture (63:37) | 0.00037 | 0.00084 |
The enrichment factor (ε) quantifies the degree of isotope separation. Data sourced from New Journal of Chemistry, 2010.
These findings underscore the precision of molecular recognition offered by the cis-syn-cis isomer, where its specific conformation leads to the most significant isotope effects, opening avenues for developing advanced chemical enrichment processes.
Zinc Isotope Fractionation
The stereochemistry of dicyclohexano-18-crown-6 plays a crucial role in the separation of zinc isotopes, with the cis-syn-cis isomer demonstrating the most effective fractionation. Research into the liquid-liquid extraction of zinc isotopes using different stereoisomers of dicyclohexano-18-crown-6 has shown that the cis-syn-cis derivative yields the best results for isotope enrichment. This superior performance is attributed to the specific spatial arrangement of the cyclohexyl groups, which influences the complexation of zinc ions within the crown ether's cavity.
In studies comparing the cis-syn-cis and cis-anti-cis stereoisomers, it was consistently observed that the former contributes more significantly to the enrichment of zinc isotopes. The precise geometry of the cis-syn-cis isomer allows for a more favorable interaction with zinc ions, leading to a more pronounced isotope effect. This has been demonstrated in liquid membrane systems as well, where dicyclohexano-18-crown-6 dissolved in an organic solvent like chloroform (B151607) is used to separate zinc isotopes. For the separation of ⁶⁴Zn and ⁶⁶Zn, a notable separation factor has been achieved. The isotope effects observed in these systems are believed to be influenced by the field shift of electronic energy in the isotope atom, a departure from the conventional Bigeleisen-Mayer approximation for chemical exchange reactions.
The efficiency of zinc isotope separation is also dependent on the experimental conditions, such as the concentrations of zinc chloride and hydrochloric acid in the aqueous phase. Optimal concentrations have been identified to maximize the separation factor. The enrichment factor for a unit difference in mass number has been found to be greater for zinc isotopes than for magnesium isotopes under similar conditions. Furthermore, a distinct behavior is observed for isotopes with odd mass numbers, such as ⁶⁷Zn, when compared to those with even mass numbers.
Table 1: Zinc Isotope Separation using Dicyclohexano-18-crown-6
| Isotope Pair | Separation Factor (α) | Enrichment Factor (ε) per unit mass | System |
|---|---|---|---|
| ⁶⁴Zn / ⁶⁶Zn | 1.049 | - | Liquid Membrane |
| ⁶⁴Zn / ⁶⁸Zn | - | 0.018 (maximum) | Liquid-Liquid Extraction |
Data sourced from studies on zinc isotope enrichment by liquid membrane and liquid-liquid extraction systems.
Membrane Transport and Facilitated Transport Systems
The cis-syn-cis isomer of dicyclohexano-18-crown-6 is a highly effective ionophore in membrane transport and facilitated transport systems due to its strong and selective complexation with various metal cations. Its ability to form stable complexes is influenced by the stereochemistry of the crown ether, with the cis-syn-cis configuration generally exhibiting higher stability constants for alkali metal chlorides, such as sodium, potassium, and cesium, compared to other isomers. All isomers, however, show a selectivity for binding potassium ions.
In the context of liquid membranes, dicyclohexano-18-crown-6 has been successfully employed as a carrier for the selective transport of various metal ions. For instance, it has been used in bulk liquid membrane systems for the efficient and selective transport of lead(II) cations. The transport efficiency in these systems can be optimized by adjusting factors such as the pH of the receiving phase and the presence of stripping agents and surfactants.
The application of dicyclohexano-18-crown-6 extends to the separation of other metal ions as well. In solvent extraction studies, it has been used for the quantitative extraction of rubidium from aqueous solutions into an organic phase. This method allows for the separation of rubidium from most other alkali and alkaline-earth metals. Similarly, research has been conducted on the extraction of strontium ions (Sr²⁺) from nitric acid solutions using dicyclohexano-18-crown-6 in various diluents, including conventional organic solvents and ionic liquids. These studies are particularly relevant to the management of nuclear waste, where the removal of radioactive isotopes like ⁹⁰Sr is crucial.
Radiation Chemistry and Stability of Cis Syn Cis Dicyclohexano 18 Crown 6
Radiolysis Studies of Uncomplexed cis-Syn-cis-DCH18C6
Studies on the radiolysis of uncomplexed cis-syn-cis-DCH18C6 reveal its degradation pathways in the absence of metal ions. When irradiated in aqueous solutions, DCH18C6 can undergo significant transformations. At doses as low as 5 kGy in the presence of air, the formation of a precipitate has been observed. researchgate.net This is attributed to secondary reactions between macrocyclic radicals, such as -O-ĊH-CH₂-, and hydrogen peroxide, a product of water radiolysis. researchgate.net Further investigation into the irradiation of DCH18C6 aqueous solutions with gamma rays from a ⁶⁰Co source showed the formation of yellow precipitates, identified as oligomers and ultrahigh molecular weight polymers containing carboxyl and hydroxyl groups. researchgate.net In contrast, the radiolysis of neat (pure) crown ethers primarily yields gaseous products, with hydrogen and ethylene (B1197577) being the major identified components. researchgate.net
Radiation Chemical Stability in the Presence of Metal Ion Complexes
The presence of complexed metal ions significantly influences the radiation chemical stability of DCH18C6. The nature of both the metal cation and the counterion plays a crucial role in the degradation mechanism and rate.
The presence of uranyl nitrate (B79036) has a pronounced stabilizing effect on DCH18C6 during irradiation. researchgate.netresearchgate.net Research shows that the complexation of the uranyl ion (UO₂²⁺) within the crown ether cavity enhances the macrocycle's resistance to radiation-induced degradation. This increased stability is attributed to the "template" effect of the metal ion, which promotes the recombination of fragments that are formed during radiolysis, thereby favoring the reformation of the original crown ether structure. The radiation chemical yield (G-value), which represents the number of molecules changed per 100 eV of absorbed energy, demonstrates this effect. For instance, the yield of DCH18C6 destruction was found to be 0.75 in a 1N nitric acid solution, but this value changes significantly with the addition of uranyl nitrate. researchgate.net
Table 1: Effect of Uranyl Nitrate on DCH18C6 Destruction Yield
| Nitric Acid Conc. | Uranyl Nitrate Conc. (g/L) | Absorbed Dose (kGy) | Destruction Yield (G-value) |
| 1N | 0 | up to 3290 | 0.75 |
| 1N | 5 | up to 3290 | Varies |
| 1N | 50 | up to 3290 | Varies |
| 1N | 250 | up to 3290 | Varies |
| 2N | 5 | up to 3290 | Varies |
| 2N | 50 | up to 3290 | Varies |
| 2N | 250 | up to 3290 | Varies |
Note: Specific G-values for varied uranyl nitrate concentrations require access to the detailed experimental data in the cited literature.
The coordinated metal cation can induce conformational rearrangements in the crown ether, which in turn influences post-radiation reaction pathways. researchgate.netresearchgate.net The interaction between the metal cation and the donor oxygen atoms of the macrocycle can create an additional channel for C-O bond cleavage after the initial irradiation event. researchgate.net This effect is dependent on the size of the cation relative to the crown ether's cavity. For alkaline earth metal chlorides, the total fraction of acyclic radical products was found to increase in the order Ba²⁺ < Sr²⁺ < Ca²⁺. researchgate.netresearchgate.net This suggests that the more folded, asymmetric conformation of the macrocycle in complexes with the smaller calcium ion is more susceptible to radiation-induced cleavage compared to the more symmetric complexes formed with the larger barium ion. researchgate.netresearchgate.net
Identification of Radiolytic Products and Radical Intermediates
Irradiation of cis-syn-cis-DCH18C6, particularly in nitric acid solutions, leads to the formation of several non-cyclic polyether products. researchgate.net The yields of these radiolytic products have been found to range from approximately 0.01 to nearly 0.3 molecules per 100 eV of energy absorbed at a high dose of 3290 kGy. researchgate.net These degradation products have been shown to have little to no extraction power, which is beneficial for reprocessing applications. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in identifying the transient radical intermediates formed during radiolysis at low temperatures (77 K). researchgate.net
In both uncomplexed DCH18C6 and its complexes, the predominant radical species formed immediately after irradiation are macrocyclic -CH₂-ĊH-O- radicals. researchgate.net
Cyclohexyl and acyclic -ĊH-C(H)=O radicals have also been suggested to form at the early stages of radiolysis. researchgate.net
In the presence of nitrate salts, the NO₃²⁻ dianion is the predominant intermediate species at low absorbed doses (up to 40 kGy), indicating energy transfer to the anion. researchgate.netresearchgate.net
Upon thermal annealing of irradiated complexes, post-radiation reactions can lead to the formation of acyclic cyclohexanonyl-type radicals , resulting from the rearrangement of cyclic α-alkoxycyclohexyl radical precursors. researchgate.net
Table 2: Identified Radical Intermediates in Irradiated DCH18C6 and its Complexes
| Radical Intermediate | Description | Method of Detection |
| -CH₂-ĊH-O- | Macrocyclic radical from the polyether ring | EPR Spectroscopy |
| Cyclohexyl Radical | Radical formed on the cyclohexane (B81311) ring | EPR Spectroscopy |
| -ĊH-C(H)=O | Acyclic radical from ring cleavage | EPR Spectroscopy |
| NO₃²⁻ | Dianion radical from the nitrate counterion | EPR Spectroscopy |
| Cyclohexanonyl Radical | Acyclic radical from post-radiation rearrangement | EPR Spectroscopy |
Energy Transfer Mechanisms within Irradiated Complexes
A key mechanism protecting the crown ether in its metal salt complexes is energy transfer. When the complex is irradiated, the energy can be absorbed by the crown ether but then transferred to another component of the complex, typically the anion, before the crown ether itself can decompose. researchgate.net
The most direct evidence for this phenomenon comes from EPR studies of DCH18C6 complexes with alkaline earth metal nitrates. researchgate.netresearchgate.net At low irradiation doses, the primary radical species observed is the NO₃²⁻ dianion, not radicals on the crown ether itself. researchgate.net This demonstrates an efficient transfer of energy from the macrocyclic ligand to the nitrate anion. researchgate.netresearchgate.net As the absorbed dose increases, the signal from NO₃²⁻ saturates, and signals corresponding to macrocyclic -CH₂-ĊH-O- radicals begin to appear, indicating that the energy transfer pathway has become saturated or that secondary reactions are now occurring. researchgate.net The subsequent thermal annealing of these irradiated complexes leads to the decay of the NO₃²⁻ radicals, a process that is accompanied by the formation of -CH₂-ĊH-O- radicals in secondary reactions. researchgate.net This highlights a complex interplay of energy absorption, transfer, and secondary radical reactions that ultimately determine the radiation stability of the crown ether complex.
Advanced Materials and Supramolecular Architecture Based on Cis Syn Cis Dicyclohexano 18 Crown 6
Formation of One-Dimensional Coordination Polymers and Ladder-like Structures
The ability of cis-syn-cis-dicyclohexano-18-crown-6 to form stable complexes with a variety of cations is a cornerstone of its application in constructing one-dimensional (1D) coordination polymers. These structures are formed by the repeated linking of the crown ether complex with a bridging ligand or anion.
Inorganic-organic hybrid complexes featuring this crown ether have been synthesized, demonstrating the formation of infinite one-dimensional chain-like structures. For instance, complexes with the formula [K(DC18C6-A)]₂[M(mnt)₂] (where DC18C6-A is this compound, and M can be Ni, Pd, or Pt) exhibit a structure where the [K(DC18C6-A)]⁺ complex cations and the [M(mnt)₂]²⁻ complex anions are linked through K–N interactions, resulting in a one-dimensional chain. researchgate.net Similarly, one-dimensional polymeric chains have been observed in complexes of the formula [Na(DC18C6-A)]₂[M(mnt)₂] (M = Pd, Pt). researchgate.net
While the formation of simple one-dimensional chains is well-documented, the assembly of more complex "ladder-like" structures involving this compound is less common and depends on the specific interplay of the components. Such structures would require the one-dimensional chains to be further linked by secondary bridging units. The conformation of the crown ether and the nature of the guest and counter-ion all play a crucial role in determining the final supramolecular architecture.
Solid-State Supramolecular Assemblies
The solid-state chemistry of this compound is rich with examples of intricate supramolecular assemblies driven by a variety of intermolecular interactions. Beyond the strong ion-dipole interactions in cation complexes, hydrogen bonding and other weaker interactions play a significant role in the crystal packing.
Host-guest complexes with neutral organic molecules are a prime example of such assemblies. For instance, this compound forms crystalline 1:2 molecular complexes with 4-aminobenzoic acid. These complexes are stabilized by N-H···O hydrogen bonds between the amino group of the guest and the ether oxygen atoms of the crown. Furthermore, O-H···O hydrogen bonds between the carboxylic acid groups of the guest molecules unite the complexes into extended ribbons.
The versatility of this crown ether in forming solid-state assemblies is also evident in its complexes with complex inorganic acids. Crystalline supramolecular compounds have been obtained from the selective extraction of fluoroniobic and fluorotantalic complex acids, highlighting the potential of these assemblies as stable containers for these acids. researchgate.net The stability and structure of these solid-state assemblies are a direct consequence of the cooperative nature of the multiple non-covalent interactions present.
Design of Molecular Machines and Nanostructures (e.g., molecular rotators)
The principles of supramolecular chemistry, particularly the formation of interlocked molecules like rotaxanes and pseudorotaxanes, have paved the way for the design of molecular machines. While crown ethers, in general, are key components in such systems, the application of this compound in this field is not as extensively documented as that of other macrocycles like dibenzo-18-crown-6 (B77160).
The concept of a molecular rotator, for example, often involves a guest molecule that can rotate within a host macrocycle, with the rotation being controlled by external stimuli. One study on a solid-state molecular rotator utilized a different crown ether, DB researchgate.netcrown-6, where the driving forces were identified as hydrogen bonds and CH–π interactions. The specific stereochemistry of this compound, particularly the presence of the bulky cyclohexyl groups, may influence its ability to form the dynamic, yet stable, assemblies required for such applications.
While direct examples of molecular machines based on this compound are not prominent in the literature, its ability to form one-dimensional columnar structures with guest molecules provides a potential avenue for the design of molecular-scale channels or wires. researchgate.net The controlled arrangement of molecules in the solid state is a critical first step towards the development of more complex molecular devices. Further research may yet uncover specific applications for this versatile crown ether in the burgeoning field of molecular machinery.
Q & A
Q. What strategies mitigate challenges in synthesizing air-sensitive cis-syn-cis-dicyclohexano-18-crown-6 complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
